N-(4-fluorophenyl)-5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxamide
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Overview
Description
N-(4-fluorophenyl)-5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxamide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of imidazole-2-thione with o-bromobenzyl bromides using the Ullmann cascade coupling process . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the imidazo[2,1-b][1,3]thiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antiviral agent.
Medicine: Research indicates its potential use as an anti-inflammatory and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in inflammatory processes and disrupt the replication of microbial and viral pathogens . Its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness
N-(4-fluorophenyl)-5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxamide is unique due to its specific combination of functional groups and its imidazo[2,1-b][1,3]thiazine core
Properties
Molecular Formula |
C13H10FN3O2S |
---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-5-oxo-2,3-dihydroimidazo[2,1-b][1,3]thiazine-7-carboxamide |
InChI |
InChI=1S/C13H10FN3O2S/c14-8-1-3-9(4-2-8)16-12(19)10-7-11(18)17-6-5-15-13(17)20-10/h1-4,7H,5-6H2,(H,16,19) |
InChI Key |
LMZXLIFKTSWKFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)C=C(SC2=N1)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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